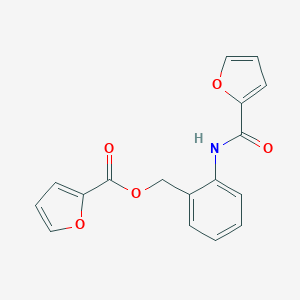
2-(2-Furoylamino)benzyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furoylamino)benzyl 2-furoate, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. It is commonly found in corn and other cereal crops, and has been linked to various health issues in both humans and animals. In recent years, FB1 has gained attention in scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
2-(2-Furoylamino)benzyl 2-furoate works by inhibiting ceramide synthase, an enzyme involved in the synthesis of ceramide, a lipid that plays a key role in cell signaling and apoptosis. By inhibiting ceramide synthase, 2-(2-Furoylamino)benzyl 2-furoate disrupts the balance of ceramide and other lipids in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(2-Furoylamino)benzyl 2-furoate has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and altering lipid metabolism. It has also been linked to various health issues in animals, such as liver and kidney damage, and has been suggested as a potential contributor to various human diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Furoylamino)benzyl 2-furoate is a useful tool for studying the role of ceramide and other lipids in cell signaling and apoptosis. Its anti-tumor and anti-inflammatory properties also make it a potential candidate for drug development. However, its toxicity and potential health risks must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 2-(2-Furoylamino)benzyl 2-furoate. One area is the development of 2-(2-Furoylamino)benzyl 2-furoate-based drugs for the treatment of cancer and inflammatory diseases. Another area is the use of 2-(2-Furoylamino)benzyl 2-furoate as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the health risks associated with 2-(2-Furoylamino)benzyl 2-furoate exposure and to develop effective strategies for minimizing these risks.
Synthesemethoden
2-(2-Furoylamino)benzyl 2-furoate can be synthesized through a series of chemical reactions, starting with the reaction of furoic acid with thionyl chloride to form furoyl chloride. This is then reacted with 2-aminobenzyl alcohol to form the intermediate 2-(2-furoylamino)benzyl alcohol. Finally, this intermediate is esterified with furoic acid to form 2-(2-Furoylamino)benzyl 2-furoate.
Wissenschaftliche Forschungsanwendungen
2-(2-Furoylamino)benzyl 2-furoate has been studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-tumor and anti-inflammatory properties, and has been suggested as a potential treatment for various cancers and inflammatory diseases. In agriculture, 2-(2-Furoylamino)benzyl 2-furoate has been shown to have anti-fungal properties and has been suggested as a potential natural pesticide.
Eigenschaften
Molekularformel |
C17H13NO5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19) |
InChI-Schlüssel |
VXUSHQPOHKUXAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
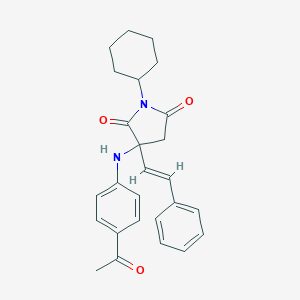
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
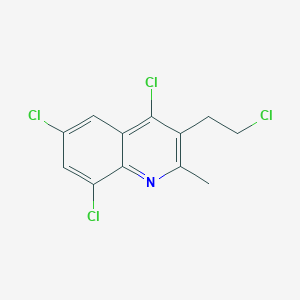
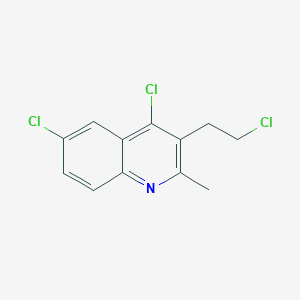
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
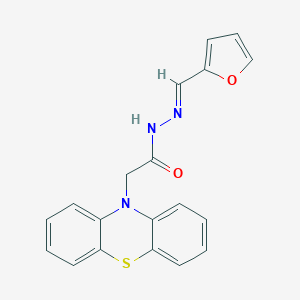
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)
